N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Description
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Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-27(24,25)15-8-5-7-14(12-15)19(23)22-20-21-18-16-9-4-3-6-13(16)10-11-17(18)26-20/h3-9,12H,2,10-11H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZCCRXDOTRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18N2O3S2
- Molecular Weight : 398.5 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Interaction with Biological Targets : Molecular docking studies suggest that it interacts with key proteins involved in cellular signaling pathways, affecting their function and leading to apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown:
- Cell Line Studies : It inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) range from 10 to 20 µM depending on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Anticancer Activity : A recent study published in eBioMedicine demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dosage of 50 mg/kg body weight daily for two weeks. The study reported a reduction in tumor volume by approximately 60% compared to control groups .
- Antimicrobial Efficacy Study : Another investigation focused on its antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the synthesis of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions .
- Sulfonamide Coupling : React the benzothiazole-2-amine intermediate with 3-ethylsulfonylbenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to isolate high-purity product. Yield optimization (~60–75%) is achievable by controlling reaction temperature (0–5°C for acyl chloride stability) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- 1H/13C NMR : Verify aromatic proton environments (δ 7.2–8.5 ppm for benzothiazole and benzamide moieties) and sulfonyl group integration (singlet for ethylsulfonyl -SO2- at δ 3.1–3.3 ppm) .
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150–1300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]+) using HRMS (ESI+) with <5 ppm deviation from theoretical mass .
Advanced: What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null results)?
Methodological Answer:
- Purity Assessment : Re-evaluate compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required for reliable assays) .
- Strain-Specific Testing : Perform dose-response assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
- Mechanistic Studies : Use molecular docking (PDB: 1JIJ for E. coli DNA gyrase) to assess binding affinity differences. Validate with enzyme inhibition assays (IC50 determination) .
Advanced: How can crystallographic data resolve conformational ambiguities in the benzothiazole-sulfonamide moiety?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water 9:1). Collect data on a Bruker D8 QUEST (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for structure refinement, focusing on torsional angles between benzothiazole and sulfonamide planes .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with B3LYP/6-31G(d) calculations to identify steric/electronic effects influencing conformation .
Basic: What are the recommended protocols for assessing in vitro cytotoxicity?
Methodological Answer:
- Cell Lines : Use HEK-293 (normal) and MCF-7 (cancer) cells. Maintain in DMEM + 10% FBS .
- MTT Assay : Incubate cells with compound (1–100 µM, 48 hrs). Measure absorbance at 570 nm. Calculate IC50 using GraphPad Prism (non-linear regression) .
- Mitochondrial Membrane Potential : Validate apoptosis via JC-1 staining (flow cytometry) to distinguish live/dead cells .
Advanced: How to investigate the role of the ethylsulfonyl group in target binding using SAR studies?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with methylsulfonyl, tosyl, or unsubstituted sulfonamide groups .
- Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., carbonic anhydrase IX) on a CM5 chip. Measure binding kinetics (ka/kd) for each analog .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of the ethylsulfonyl group to binding energy in MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
